molecular formula C12H13NO B1424939 1-(2,6-dimethyl-1H-indol-3-yl)ethanone CAS No. 1228552-84-8

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B1424939
CAS RN: 1228552-84-8
M. Wt: 187.24 g/mol
InChI Key: URQFZAQYZPSEPC-UHFFFAOYSA-N
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Description

1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C12H13NO . It is a derivative of indole, a heterocyclic compound that is a core structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone is 187.24 g/mol . The structure of this compound or similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1-(2,6-dimethyl-1H-indol-3-yl)ethanone”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of derivatives that can bind with high affinity to viral proteins, potentially interfering with viral replication .

Anti-inflammatory Properties

The indole scaffold is a part of many pharmacologically active compounds that exhibit anti-inflammatory effects. By modulating key inflammatory pathways, these compounds can be used to treat conditions characterized by inflammation. Research into indole derivatives continues to explore their potential as anti-inflammatory agents .

Anticancer Potential

Indole derivatives are being investigated for their anticancer potential. Their ability to interact with various biological targets makes them suitable candidates for the development of new anticancer drugs. Studies have focused on understanding how these compounds can induce apoptosis and inhibit tumor growth .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is another area of interest. These compounds have been tested against a range of microbial pathogens, showing promise as antibacterial and antifungal agents. The indole core can be modified to enhance its interaction with microbial enzymes and proteins, leading to the development of new antimicrobial drugs .

Antidiabetic Applications

Research has indicated that indole derivatives can play a role in managing diabetes. By influencing insulin secretion and glucose metabolism, these compounds could be used to develop new treatments for diabetes. The indole nucleus’s versatility allows for the creation of derivatives with varying effects on blood sugar levels .

Neuroprotective Effects

Indole derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Their potential to modulate neurotransmitter systems and protect neuronal cells from damage makes them interesting candidates for the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Future Directions

Indole derivatives, including 1-(2,6-dimethyl-1H-indol-3-yl)ethanone, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are of great interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFZAQYZPSEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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